(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
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Overview
Description
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multi-step organic reactionsChlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **(3S,3’aR,8’aS,8’bS)-5-bromo-1’,2,3’-trioxospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-f]pyrrolizine]-2’-yl]phenyl acetate
- **2-[(3S,3’aR,8’aS,8’bS)-5-fluoro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
- **Acetic acid [4-[(3S,3’aR,8’aS,8’bS)-5-ethyl-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]phenyl] ester
Uniqueness
The uniqueness of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific spirocyclic structure and the presence of multiple chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H16Cl3N3O3 |
---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H16Cl3N3O3/c23-10-3-4-15-14(9-10)22(21(31)26-15)18-17(16-2-1-5-27(16)22)19(29)28(20(18)30)13-7-11(24)6-12(25)8-13/h3-4,6-9,16-18H,1-2,5H2,(H,26,31)/t16-,17+,18-,22+/m0/s1 |
InChI Key |
NAPWZHSPJUSRDX-RQXXJAGISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Origin of Product |
United States |
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